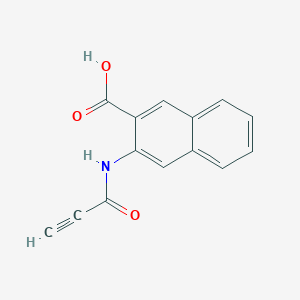
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid is a versatile chemical compound with a naphthalene core structure. This compound is characterized by the presence of a prop-2-ynamido group attached to the naphthalene ring, making it a unique entity in the realm of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-ynamido)naphthalene-2-carboxylic acid typically involves the reaction of naphthalene derivatives with prop-2-ynamine under specific conditions. One common method includes the carboxylation of naphthalene with carbon dioxide in the presence of a catalytic system such as Ph3SiCl/AlBr3 . The reaction conditions, including temperature and reactant concentrations, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic systems and optimized reaction conditions. The process is designed to ensure high efficiency and purity of the final product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the compound, which interact with different reagents under specific conditions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or nitric acid can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Prop-2-ynamido)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-2-carboxylic acid: A closely related compound with similar structural features.
3-Hydroxy-naphthalene-2-carboxamide: Another derivative with potential biological activities.
N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides: Compounds with similar core structures but different functional groups.
Uniqueness
3-(Prop-2-ynamido)naphthalene-2-carboxylic acid stands out due to its unique prop-2-ynamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H9NO3 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-(prop-2-ynoylamino)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H9NO3/c1-2-13(16)15-12-8-10-6-4-3-5-9(10)7-11(12)14(17)18/h1,3-8H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
CPPUQRHXEHBMEW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















